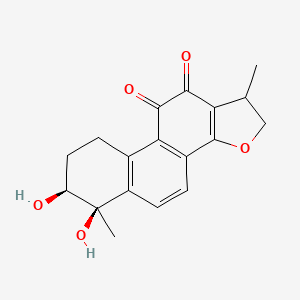

15,16-二氢丹参酚 B

描述

15,16-Dihydrotanshinone B is a compound derived from Salvia miltiorrhiza, commonly known as danshen, which is a traditional herb used in Chinese medicine. It is one of the lipophilic components that has been studied for its potential therapeutic effects, including cardiovascular benefits and anti-cancer properties.

Synthesis Analysis

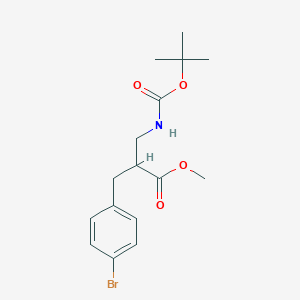

Molecular Structure Analysis

The molecular structure of 15,16-Dihydrotanshinone B is closely related to other tanshinones, characterized by a phenanthrenequinone skeleton. This structure is responsible for the compound's biological activities and its interaction with various molecular targets within the body. The exact structure and stereochemistry would require further analysis through spectroscopic methods such as ultraviolet and mass spectrometry, as indicated in the study of related compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

Several studies have investigated the biological effects of 15,16-Dihydrotanshinone B and related compounds. For instance, one study found that dihydrotanshinone relaxed rat coronary artery rings by inhibiting calcium channels, suggesting potential benefits for cardiovascular health . Another study indicated that 15,16-Dihydrotanshinone I, a closely related compound, induces apoptosis in human prostate carcinoma cells through endoplasmic reticular stress, highlighting its potential as an anti-cancer agent . Additionally, 15,16-Dihydrotanshinone I has been shown to suppress microglial activation, which is implicated in neurodegenerative diseases, suggesting a role in neuroprotection . Lastly, the compound has been found to inhibit platelet aggregation by suppressing intracellular calcium mobilization, which could be beneficial in preventing thrombotic diseases .

科学研究应用

抗炎特性

15,16-二氢丹参酮 I,15,16-二氢丹参酚 B 的衍生物,已被研究其对炎症状态的影响。该化合物抑制前列腺素 (PG) 和一氧化氮 (NO) 代谢,特别是在脂多糖处理的 RAW 264.7 细胞中。它抑制环氧合酶-2 (COX-2) 介导的 PGE2 生成和诱导型 NO 合酶 (iNOS) 介导的 NO 合成,表明其用于治疗炎症状态的科学原理 (Jeon 等,2008)。

心血管健康

对 15,16-二氢丹参酮 I 的研究表明其在心血管健康中的潜力,特别是在抑制血小板聚集方面。这种作用是通过抑制细胞内钙动员来实现的,表明其在治疗心绞痛和高血压等心血管疾病中发挥作用 (Park 等,2008)。

抗癌活性

15,16-二氢丹参酮 I 表现出显着的抗癌活性。将其封装在生物素修饰的聚乳酸-乙醇酸共聚物纳米粒子中已显示出对人宫颈癌细胞的抗增殖活性提高。这突出了其在癌症治疗中的潜在应用,特别是考虑到其诱导 G2/M 期细胞周期停滞和降低细胞内活性氧 (ROS) 水平的能力 (Luo 等,2018)。此外,15,16-二氢丹参酮 I 已证明对人急性髓细胞白血病和结直肠癌细胞有效,表明其具有更广泛的抗癌活性 (Liu 等,2015), (Suk 等,2013)。

神经保护作用

研究表明,15,16-二氢丹参酮 I 可以抑制小胶质细胞活化,这与神经退行性疾病有关。它抑制小胶质细胞中炎症分子的作用表明在神经退行性疾病治疗中具有潜在的治疗应用 (Lee 等,2006)。

安全和危害

Safety measures for handling 15,16-Dihydrotanshindiol B include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and keeping away from sources of ignition . It is also recommended to wash thoroughly after handling and remove contaminated clothing and wash before reuse .

属性

IUPAC Name |

(6R,7S)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWJBFKCVPRBJO-AJJMNOOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345711 | |

| Record name | (6R,7S)-6,7-Dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15,16-Dihydrotanshindiol B | |

CAS RN |

891854-86-7 | |

| Record name | (6R,7S)-6,7-Dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

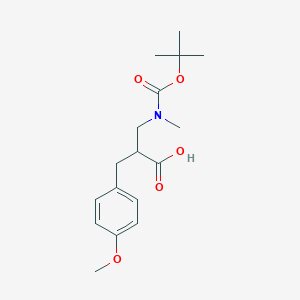

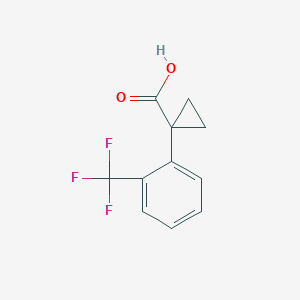

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)